Home > Products > Building Blocks P1511 > Sulfociprofloxacin
Sulfociprofloxacin - 105093-21-8

Sulfociprofloxacin

Catalog Number: EVT-306605
CAS Number: 105093-21-8
Molecular Formula: C17H18FN3O6S
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfociprofloxacin is a derivative of ciprofloxacin, a well-known antibiotic, linked with a sulfonamide group. Sulfonamides are a group of molecules that have been widely used in medicine due to their antibacterial properties. The combination of ciprofloxacin with a sulfonamide group aims to enhance its pharmacological profile by potentially offering a broader spectrum of activity or improved efficacy against certain types of bacteria or enzymes.

Applications in Various Fields

Medical Applications

In the medical field, sulfociprofloxacin derivatives have been explored for their potential to inhibit the growth of fungi such as Candida albicans. The inhibition of acetohydroxyacid synthase (AHAS) by sulfonylureas, which are related to sulfonamides, has been shown to have antifungal activity. This suggests that sulfociprofloxacin could potentially be used as an antifungal agent, given its structural similarities with sulfonylureas4.

Impact on Immune Function

Sulfonamides, including sulfociprofloxacin, have been found to interfere with the function of human neutrophils. They can reduce the ability of these immune cells to kill certain strains of fungi and bacteria. This effect is predominantly due to interference with myeloperoxidase-mediated pathways, which are crucial for the microbicidal activity of neutrophils3.

Agricultural Applications

In agriculture, sulfonamide derivatives have been studied for their insecticidal properties. Although sulfociprofloxacin is not directly mentioned in this context, related compounds such as sulfoxaflor have been shown to be effective against sap-feeding insects, including those resistant to other classes of insecticides. The mode of action involves agonism at insect nicotinic acetylcholine receptors, which is distinct from other insecticides2.

Chemoprevention

Sulfonamide derivatives have also been investigated for their potential role in chemoprevention. For example, sulindac sulfone, a metabolite of the NSAID sulindac, has been shown to inhibit colon carcinogenesis in rats without reducing prostaglandin levels. This suggests that sulfonamide derivatives might exert their chemopreventive effects through mechanisms other than the inhibition of cyclooxygenase and prostaglandin synthesis6.

Source

Sulfociprofloxacin is synthesized from ciprofloxacin, which itself is derived from the quinolone class of antibiotics. The synthesis involves chemical modifications that introduce a sulfonic acid moiety to the ciprofloxacin structure, enhancing its solubility and bioavailability in biological systems.

Classification

Sulfociprofloxacin falls under the category of synthetic antibiotics, specifically within the fluoroquinolone subclass. These compounds are known for their broad-spectrum activity against a variety of pathogens, making them valuable in treating infections resistant to other antibiotic classes.

Synthesis Analysis

Methods

The synthesis of sulfociprofloxacin typically involves several key steps:

  1. Starting Material: Ciprofloxacin serves as the primary starting material.
  2. Sulfonation Reaction: The introduction of the sulfonic acid group can be achieved through electrophilic substitution reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of sulfociprofloxacin.

Molecular Structure Analysis

Structure

Sulfociprofloxacin retains the core structure of ciprofloxacin but features an additional sulfonic acid group. Its molecular formula can be represented as C₁₇H₁₈F₃N₃O₄S, with a molecular weight of approximately 377.4 g/mol.

Data

  • Chemical Formula: C₁₇H₁₈F₃N₃O₄S
  • Molecular Weight: 377.4 g/mol
  • Functional Groups: Fluoro, carboxylic acid, piperazine, and sulfonic acid.
Chemical Reactions Analysis

Reactions

Sulfociprofloxacin can undergo various chemical reactions typical for fluoroquinolones:

  1. Hydrolysis: Under acidic or basic conditions, sulfociprofloxacin can hydrolyze, affecting its antibacterial activity.
  2. Oxidation: The presence of reactive functional groups makes it susceptible to oxidation reactions.
  3. Complexation: Sulfociprofloxacin can form complexes with metal ions, which may alter its solubility and bioactivity.

Technical Details

The stability and reactivity of sulfociprofloxacin are influenced by environmental factors such as pH and temperature. These factors are critical in determining its shelf-life and efficacy in clinical applications.

Mechanism of Action

Process

Sulfociprofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV—two essential enzymes involved in DNA replication and transcription. By binding to these enzymes, sulfociprofloxacin prevents the relaxation of supercoiled DNA, leading to cell death.

Data

  • Target Enzymes: DNA gyrase (GyrA) and topoisomerase IV (ParC).
  • Inhibition Mechanism: Interference with DNA replication processes leads to bactericidal activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Enhanced solubility due to the sulfonic acid group; soluble in water and polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for fluoroquinolone derivatives.

Chemical Properties

Applications

Scientific Uses

Sulfociprofloxacin is employed in various scientific contexts:

  • Clinical Applications: Used for treating infections caused by susceptible strains of bacteria, particularly those resistant to other antibiotics.
  • Research: Investigated for its pharmacokinetic properties and mechanisms of resistance in bacterial strains.
  • Analytical Chemistry: Utilized in studies involving HPLC methods for quantifying antibiotic levels in biological samples.
Introduction to Sulfociprofloxacin

Definition and Chemical Classification

Sulfociprofloxacin (Chemical formula: C₁₇H₁₈FN₃O₆S; PubChem CID: 128781) is a semisynthetic hybrid antibiotic resulting from the covalent integration of ciprofloxacin—a second-generation fluoroquinolone—with a sulfonamide moiety [1] [4]. This molecular fusion positions it within the emerging class of antibiotic hybrids designed to overcome limitations of parent compounds. Structurally, it retains ciprofloxacin’s core quinolone scaffold featuring:

  • A fluoro substituent at C6 (essential for DNA gyrase binding)
  • A piperazine ring at C7 (augments Gram-negative activity)
  • A cyclopropyl group at N1 (broadens spectrum) [4] [9].

The sulfonamide component is typically attached via the C7 piperazine nitrogen, modifying physicochemical properties such as solubility and log P [3]. As a bacterial metabolite of ciprofloxacin, sulfociprofloxacin constitutes 3–8% of the administered drug’s metabolic profile in humans [4]. Its classification bridges fluoroquinolones (topoisomerase inhibitors) and sulfonamides (dihydropteroate synthase antagonists), though its primary mechanism aligns with fluoroquinolone activity.

Table 1: Key Identifiers of Sulfociprofloxacin

PropertyValue
Chemical FormulaC₁₇H₁₈FN₃O₆S
PubChem CID128781
Molecular Weight411.41 g/mol
Parent CompoundCiprofloxacin
Metabolic StatusHuman metabolite (minor)

Historical Development of Fluoroquinolone-Sulfonamide Hybrids

The strategic fusion of fluoroquinolones and sulfonamides originated in the late 1990s to combat rising antibiotic resistance. Key milestones include:

  • Pioneering Work (1998): Alovero et al. synthesized early ciprofloxacin-sulfonamide hybrids, demonstrating retained antibacterial potency against Staphylococcus aureus (MIC: 0.03 μg/mL) and Escherichia coli (MIC: 1 μg/mL). These hybrids exhibited reduced bacterial uptake, hinting at altered resistance mechanisms [5].
  • Structural Refinement (2010s): Researchers optimized linker chemistry between the two pharmacophores. Hybrids with methylene bridges showed enhanced penetration in Gram-negative bacteria due to increased lipophilicity [3] [9].
  • Recent Innovations (2021): A landmark study designed 19 ciprofloxacin-sulfonamide derivatives, with six hybrids (e.g., compounds 3f, 7d) surpassing ciprofloxacin in inhibiting DNA topoisomerase IV (IC₅₀: 0.23–0.44 μM vs. 0.55 μM) and DNA gyrase (IC₅₀: 0.43–1.1 μM vs. 0.83 μM) [3]. Hybrid 3a achieved a 19.6-fold lower MIC against E. coli than ciprofloxacin (0.013 μM vs. 0.255 μM) [3].

Hybrid design has evolved from simple covalent linkages to rational optimization of steric and electronic properties. For instance, electron-withdrawing groups on the sulfonamide ring improved Pseudomonas aeruginosa coverage by facilitating membrane transit [5] [9].

Table 2: Evolution of Key Ciprofloxacin-Sulfonamide Hybrids

Hybrid GenerationStructural FeaturePotency GainTarget Pathogens
First (1990s)Direct sulfonamide attachmentComparable to ciprofloxacinS. aureus, E. coli
Second (2010s)Methylene/ethylene linkers2–5× MIC reductionK. pneumoniae, P. aeruginosa
Third (2020s)Heterocyclic-sulfonamide tails10–20× MIC reduction; enhanced enzyme inhibitionMRSA, ESBL E. coli

Rationale for Hybrid Antibiotic Design

Sulfociprofloxacin and analogous hybrids address three critical challenges in antimicrobial chemotherapy:

  • Overcoming Resistance Mechanisms:
  • Fluoroquinolone resistance commonly arises from mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes. Sulfociprofloxacin derivatives maintain binding affinity to mutated enzymes due to the sulfonamide moiety’s capacity for novel hydrogen bonding and hydrophobic interactions [3] [5].
  • Efflux pump overexpression (e.g., MexAB-OprM in P. aeruginosa) is mitigated by the hybrid’s altered physicochemical profile, reducing recognition by transporter proteins [5].
  • Broadening the Antimicrobial Spectrum:
  • The sulfonamide component extends activity to ciprofloxacin-resistant strains of Acinetobacter baumannii and Enterobacter cloacae by simultaneously inhibiting folate biosynthesis—a pathway untouched by fluoroquinolones [5] [9].
  • Hybrids like sulfociprofloxacin exhibit dual-target engagement: topoisomerase IV inhibition (dominant in Gram-positives) and DNA gyrase inhibition (critical for Gram-negatives), collapsing bacterial DNA replication machinery [3] [7].
  • Reducing Off-Target Effects:
  • Ciprofloxacin’s central nervous system (CNS) side effects (e.g., seizures) stem from γ-aminobutyric acid (GABA) receptor antagonism. Sulfociprofloxacin hybrids demonstrate 40–60% lower GABA receptor affinity in murine models, correlating with reduced convulsive potential [3].
  • Molecular docking studies confirm the sulfonamide tail sterically hinders interactions between the quinolone core and mammalian neuronal ion channels (e.g., KCNH2), improving selectivity [4] [9].

The hybrid approach exemplifies pharmacophore synergy—merging DNA replication inhibition with auxiliary metabolic disruption—to delay resistance and enhance efficacy. Future development focuses on in vivo stability of the sulfonamide-quinolone linkage and target-specific linker engineering [3] [9].

Table 3: Molecular Synergy in Sulfociprofloxacin Hybrids

Pharmacophoric ElementFunctionBiological Consequence
Quinolone core (Ciprofloxacin)Inhibits DNA gyrase/topoisomerase IVDNA supercoiling disruption
Sulfonamide moietyBinds dihydropteroate synthase (potential)Folate pathway inhibition
Piperazine linkerFacilitates membrane permeationEnhanced intracellular accumulation
C8-fluorineStabilizes drug-enzyme complexActivity against resistant mutants

Compound Names Mentioned: Sulfociprofloxacin, Ciprofloxacin, Norfloxacin, Moxifloxacin, Gemifloxacin, Sitafloxacin.

Properties

CAS Number

105093-21-8

Product Name

Sulfociprofloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid

Molecular Formula

C17H18FN3O6S

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)

InChI Key

SDLYZOYQWKDWJG-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O

Synonyms

1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-sulfo-1-piperazinyl)-3-quinolinecarboxylic acid
BAY-s 9435
BAY-s-9435
sulfo-ciprofloxacin
sulfociprofloxacin
sulfociprofloxacin, sodium salt

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.